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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565 Get Quote

An Important Note on "CH 275"

Initial research has revealed that the designation "CH 275" is ambiguous and can refer to at

least two distinct chemical compounds. To provide you with the most accurate and relevant

information, please identify which of the following compounds you are interested in:

CH 275 (Somatostatin Receptor 1 Agonist): A cyclic peptide analog of somatostatin that

selectively binds to and activates the somatostatin receptor 1 (SST1). Its CAS number is

174688-78-9.

MS-275 (Entinostat): A benzamide histone deacetylase (HDAC) inhibitor, primarily targeting

HDAC1 and HDAC3. Its CAS number is 209783-80-2.

This guide will provide a head-to-head comparison for both compounds from various suppliers

based on publicly available data.

Part 1: CH 275 (Somatostatin Receptor 1 Agonist)
Overview
CH 275 is a potent and selective agonist for the somatostatin receptor 1 (SST1), a G-protein

coupled receptor.[1][2] It is a peptide analog of somatostatin.[2] The activation of SST1 by

agonists like CH 275 can lead to various cellular responses, including the inhibition of adenylyl

cyclase and the modulation of ion channel activity. This compound is often utilized in research
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to investigate the physiological roles of SST1, including its potential involvement in neurological

disorders such as Alzheimer's disease.[2]

Supplier Comparison
A critical aspect of utilizing chemical probes like CH 275 in research is ensuring the quality and

consistency of the material. The following table summarizes publicly available data for CH 275
from various suppliers. Researchers are strongly encouraged to request lot-specific certificates

of analysis for the most accurate and up-to-date information.

Supplier Purity
Biological Activity
Data

Formulation

MedKoo Biosciences >98% (HPLC)
IC50 = 30.9 nM for

human SST1
Acetate salt

MedchemExpress >98% (HPLC)

Ki = 52 nM for SST1;

IC50 = 30.9 nM for

human SST1

Lyophilized powder

APExBIO >98% (HPLC) Not specified Lyophilized powder

GlpBio Not specified Not specified Lyophilized powder

Experimental Protocols
To ensure the identity, purity, and biological activity of CH 275, a series of standard

experiments should be performed.

1. Purity and Identity Verification

High-Performance Liquid Chromatography (HPLC): This technique is essential for

determining the purity of the compound.

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly

used.

Stationary Phase: A C18 reverse-phase column.
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Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide.

Method: Electrospray ionization (ESI) is typically used for peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the

chemical structure and can help confirm the identity of the compound.

2. Biological Activity Assay

Receptor Binding Assay: This assay measures the affinity of CH 275 for the somatostatin

receptors.

Principle: A radiolabeled somatostatin analog is displaced from the receptor by increasing

concentrations of CH 275.

Cell Line: Cells expressing the human somatostatin receptor 1 (e.g., CHO-K1 or HEK293

cells).

Functional Assay (cAMP Assay): This assay measures the functional consequence of

receptor activation.

Principle: SST1 activation inhibits adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels.

Method: A competitive immunoassay (e.g., HTRF or ELISA) is used to quantify cAMP

levels in cells treated with CH 275.
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Caption: Signaling pathway of CH 275 via the SST1 receptor.
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Caption: Experimental workflow for comparing CH 275 from different suppliers.

Part 2: MS-275 (Entinostat)
Overview
MS-275, also known as Entinostat, is a benzamide derivative that acts as a Class I histone

deacetylase (HDAC) inhibitor. It exhibits selectivity for HDAC1 and HDAC3 over other HDAC

isoforms.[3] By inhibiting HDACs, MS-275 leads to an accumulation of acetylated histones,

resulting in a more open chromatin structure and altered gene expression.[4] This can induce

cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of interest

in oncology research.[3][4]

Supplier Comparison
The quality and purity of MS-275 are paramount for obtaining reliable and reproducible

experimental results. The following table provides a summary of information from various

suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-

specific data.
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Supplier Purity
Biological Activity
Data

Formulation

Selleck Chemicals ≥98% (HPLC)

IC50: 0.51 µM

(HDAC1), 1.7 µM

(HDAC3)

Crystalline solid

Tocris Bioscience ≥98% (HPLC)

IC50: 0.18 µM

(HDAC1), 0.74 µM

(HDAC3)

Crystalline solid

MedchemExpress >98% (HPLC)

IC50: 0.18 µM

(HDAC1), 0.74 µM

(HDAC3)

Crystalline solid

Cayman Chemical ≥98%

IC50: 0.18 µM

(HDAC1), 0.74 µM

(HDAC3)

Crystalline solid

Experimental Protocols
To validate the quality and activity of MS-275 from different sources, the following experimental

protocols are recommended.

1. Purity and Identity Verification

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

Stationary Phase: A C18 reverse-phase column.

Detection: UV absorbance at 254 nm.

Mass Spectrometry (MS): To confirm the molecular weight.

Method: Electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
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2. Biological Activity Assay

In Vitro HDAC Inhibition Assay: To measure the potency of MS-275 against specific HDAC

isoforms.

Principle: A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme in

the presence of varying concentrations of MS-275. The inhibition of the enzyme results in

a decrease in the fluorescent signal.

Western Blot Analysis: To assess the downstream effects of HDAC inhibition in cells.

Principle: Cells are treated with MS-275, and cell lysates are analyzed by Western blot for

the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other relevant proteins

(e.g., p21).

Cell Viability Assay: To determine the cytotoxic effects of MS-275 on cancer cell lines.

Method: A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-

Glo is used to measure cell viability after treatment with a dose range of MS-275.
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Caption: Mechanism of action of MS-275 (Entinostat).
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Caption: Experimental workflow for comparing MS-275 from different suppliers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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